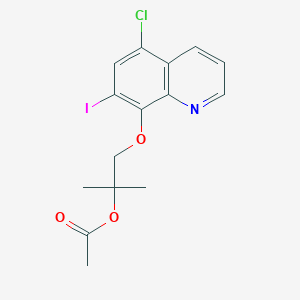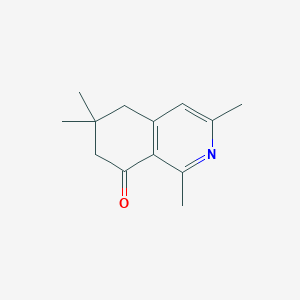
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with diethylamino and dimethyl groups. It is of interest in various fields due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of 2,4-dimethylquinoline-5,8-dione, which is then reacted with 2-(diethylamino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the reaction rate and yield.
化学反应分析
Types of Reactions
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the positions activated by the electron-donating groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
科学研究应用
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure.
作用机制
The mechanism of action of 6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione involves its interaction with specific molecular targets. It can bind to DNA, proteins, and enzymes, thereby affecting their function. The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, its ability to intercalate into DNA can result in the inhibition of DNA replication and transcription, contributing to its potential anticancer properties.
相似化合物的比较
Similar Compounds
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Similar in structure but differs in the core aromatic system.
2-(Ethylamino)ethanol: Shares the diethylaminoethyl group but lacks the quinoline core.
N-Ethyldiethanolamine: Contains the diethylaminoethyl group but with different functional groups attached.
Uniqueness
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione is unique due to its specific quinoline core structure combined with diethylamino and dimethyl substitutions. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
52824-11-0 |
|---|---|
分子式 |
C17H23N3O2 |
分子量 |
301.4 g/mol |
IUPAC 名称 |
6-[2-(diethylamino)ethylamino]-2,4-dimethylquinoline-5,8-dione |
InChI |
InChI=1S/C17H23N3O2/c1-5-20(6-2)8-7-18-13-10-14(21)16-15(17(13)22)11(3)9-12(4)19-16/h9-10,18H,5-8H2,1-4H3 |
InChI 键 |
OAQWARLDEVXELQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC1=CC(=O)C2=C(C1=O)C(=CC(=N2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


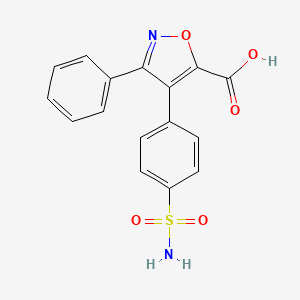


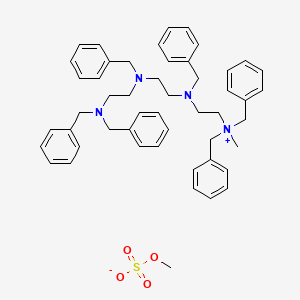
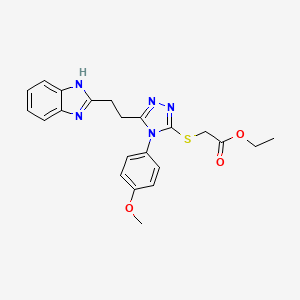
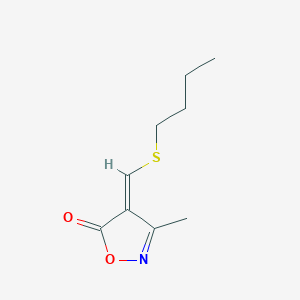

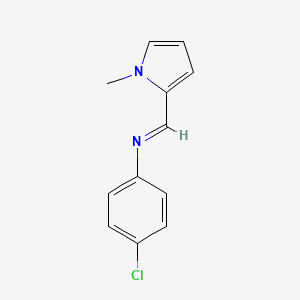
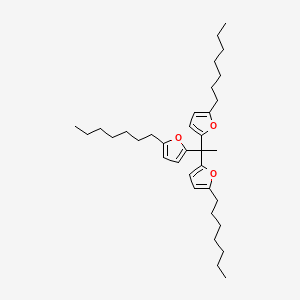
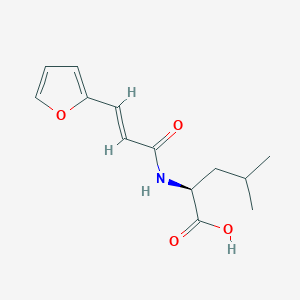
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)
